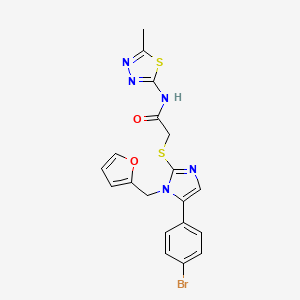

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps, starting from the preparation of core heterocyclic scaffolds followed by various functionalization reactions. For instance, derivatives of 1,3,4-thiadiazol have been synthesized by reacting appropriate precursors under conditions designed to facilitate the formation of the desired heterocyclic rings, as demonstrated in the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic systems, which significantly influences their chemical behavior and interaction with biological targets. Studies on structurally related compounds, like those involving N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlight the role of heteroatoms and halogen substituents in defining the spatial arrangement and electronic properties of these molecules (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are likely to be influenced by the reactivity of the functional groups present in its structure. For instance, reactions involving nucleophilic substitution, addition to double bonds, and interactions with electrophiles are common. The presence of the imidazole and thiadiazole rings often facilitates reactions with a variety of reagents, leading to a broad spectrum of derivatives with potential biological activity (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. For instance, the crystal structure of related compounds reveals intricate details about molecular packing, hydrogen bonding, and other intermolecular interactions, which are critical for understanding their stability, solubility, and reactivity (Boechat et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

A series of compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as therapeutic agents in combating infections. The antimicrobial activities were assessed using the microbroth dilution technique, highlighting some compounds' effectiveness against Mycobacterium tuberculosis, a significant finding given the global challenge of tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Potential

Research into compounds with a similar molecular framework has also uncovered potential anticancer properties. Studies involving N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer. This suggests a promising avenue for developing new anticancer therapies, with certain derivatives showing potent efficacy comparable to known anticancer drugs (Abu-Melha, 2021).

Antifibrotic and Anticancer Activity

The synthesis of amino(imino)thiazolidinone derivatives has been explored for their antifibrotic and anticancer activities. Some compounds within this group have demonstrated high levels of antifibrotic activity, comparable to Pirfenidone, a known antifibrotic agent, without exhibiting significant cytotoxicity. This dual functionality makes them attractive candidates for further development into therapeutic agents (Kaminskyy et al., 2016).

Antiprotozoal and Antimicrobial Efficacy

Compounds bearing the imidazo[1,2-a]pyridine structure, closely related to the chemical of interest, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. Their high potency against Trypanosoma brucei rhodesiense and Plasmodium falciparum highlights their potential as novel antiprotozoal agents. Furthermore, these compounds' oral activity in animal models suggests their suitability for further development into therapeutic drugs (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O2S2/c1-12-23-24-18(29-12)22-17(26)11-28-19-21-9-16(13-4-6-14(20)7-5-13)25(19)10-15-3-2-8-27-15/h2-9H,10-11H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBOGGYWFPWWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)

![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)

![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)